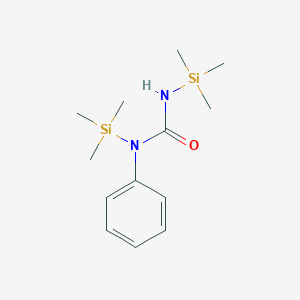

1-Phenyl-1,3-bis(trimethylsilyl)urea

Description

Significance of Urea (B33335) Derivatives in Advanced Synthetic Chemistry and Materials Science

Urea and its derivatives are fundamental building blocks in the fields of medicinal chemistry, synthetic chemistry, and materials science. researchgate.netinnospk.com The urea moiety's defining feature is its ability to form stable, multiple hydrogen bonds, which is crucial for creating specific interactions with biological targets like proteins and receptors. researchgate.netinnospk.com This capacity has led to the incorporation of the urea framework into a wide array of pharmaceuticals, including anticancer, anti-HIV, and antibacterial agents. researchgate.net

Beyond medicinal applications, urea derivatives are pivotal in synthetic organic chemistry. They serve as versatile intermediates and are employed in the construction of more complex molecular architectures. ontosight.ai Traditional synthesis routes often involve the reaction of amines with isocyanates. mdpi.com In materials science, the strong hydrogen bonding of the urea group is exploited to create supramolecular assemblies, polymers with enhanced thermal stability, and specialized materials such as pressure-sensitive adhesives. researchgate.net The structural versatility of urea derivatives allows for fine-tuning of their chemical and physical properties for tailored applications in organocatalysis and the development of novel polymers. researchgate.net

Fundamental Role of Organosilicon Compounds in Contemporary Chemical Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are indispensable in modern chemical synthesis. ontosight.aiprepchem.com The unique properties of the C-Si bond, which differs significantly from the carbon-carbon bond in terms of length, strength, and polarity, grant these compounds remarkable thermal stability and hydrophobicity. prepchem.com Many common organosilicon reagents are stable in air, volatile, and soluble in organic solvents, facilitating their handling and use in a laboratory setting. innospk.com

A primary role of organosilicon compounds is as protecting groups for reactive functional groups like alcohols, amines, and carboxylic acids. innospk.comlepidlife.com The trimethylsilyl (B98337) (TMS) group, in particular, can be introduced with high efficiency and selectively removed under mild conditions, making it a cornerstone of multi-step organic synthesis. innospk.comontosight.ai Reagents such as 1,3-Bis(trimethylsilyl)urea (B102440) (BSU) and N,O-Bis(trimethylsilyl)acetamide (BSA) are powerful silylating agents used to introduce these protective TMS groups. chemicalbook.comresearchgate.net Furthermore, organosilicon compounds are crucial intermediates in carbon-carbon bond-forming reactions and are integral to the production of silicones, a major class of polymers with widespread industrial applications. prepchem.cominnospk.com

Academic Positioning of 1-Phenyl-1,3-bis(trimethylsilyl)urea within the Organosilicon Urea Family

This compound is a distinct molecule within the broader family of silylated ureas. This family is defined by a central urea core where one or more hydrogen atoms on the nitrogen atoms are replaced by organosilyl groups, typically trimethylsilyl (TMS) groups. The parent compound of this family, 1,3-Bis(trimethylsilyl)urea (BSU), is a well-documented and widely used reagent in organic synthesis. innospk.comguidechem.com BSU is recognized as an effective silylating agent for protecting alcohols and carboxylic acids and is used in the synthesis of pharmaceuticals like penicillins and cephalosporins. lepidlife.comchemicalbook.com

This compound is a derivative in which, in addition to the two TMS groups on the nitrogen atoms, a phenyl group is also attached to one of the nitrogens. uni.lu This substitution significantly alters the molecule's properties compared to the parent BSU. The introduction of the phenyl group increases the molecular weight and modifies the steric and electronic environment around the urea core. This structural modification can be expected to influence its reactivity as a silylating agent and its utility as a precursor in the synthesis of more complex molecules. While BSU is primarily a reagent, the presence of the phenyl group in this compound suggests its potential role as a specialized building block for introducing a phenyl-urea-silyl moiety into larger structures.

| Property | This compound | 1,3-Bis(trimethylsilyl)urea (BSU) |

|---|---|---|

| Molecular Formula | C13H24N2OSi2 uni.lu | C7H20N2OSi2 sigmaaldrich.comnist.gov |

| Molecular Weight | 280.52 g/mol | 204.42 g/mol sigmaaldrich.comnist.gov |

| Structure | Phenyl and TMS group on N-1; second TMS group on N-3 uni.lu | One TMS group on each nitrogen sigmaaldrich.comnist.gov |

| Appearance | Data not widely available | White crystalline powder guidechem.com |

| Primary Use | Presumed synthetic intermediate | Silylating agent, protecting group reagent lepidlife.comchemicalbook.com |

Current State and Scholarly Imperatives for Research on this compound

Academic research on silylated ureas has largely concentrated on the synthesis and application of simpler, non-arylated derivatives like 1,3-Bis(trimethylsilyl)urea (BSU). prepchem.comresearchgate.net Extensive literature details the utility of BSU as a versatile reagent for silylation. chemicalbook.comguidechem.com In contrast, a survey of scientific literature reveals a significant gap in dedicated research focused specifically on this compound. While its existence is documented in chemical databases, comprehensive studies on its synthesis, characterization, and reactivity are not widely published. uni.lu

This lack of focused research presents several scholarly imperatives. There is a clear need for the development and optimization of synthetic routes to access this compound with high purity and yield. Following its synthesis, a thorough characterization using modern spectroscopic and crystallographic techniques is required to definitively confirm its structure and elucidate its conformational properties. A primary research goal would be to investigate its reactivity, particularly in comparison to BSU, to understand how the phenyl substituent modulates its behavior as a silylating agent or as a nucleophile. Exploring its potential as a precursor for novel polymers, organometallic complexes, or biologically active compounds represents a promising avenue for future academic inquiry, given the established importance of both the phenylurea and organosilicon motifs in chemistry. researchgate.netprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,3-bis(trimethylsilyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2OSi2/c1-17(2,3)14-13(16)15(18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSADGQCTDYPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)N(C1=CC=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061417 | |

| Record name | N,N'-Bis(trimethylsilyl)-N-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-58-4 | |

| Record name | N-Phenyl-N,N′-bis(trimethylsilyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-phenyl-N,N'-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-phenyl-N,N'-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(trimethylsilyl)-N-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,3-bis(trimethylsilyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenyl-1,3-bis(trimethylsilyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK6WY5KY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 1 Phenyl 1,3 Bis Trimethylsilyl Urea in Chemical Transformations

Function as a Silylating Agent in Organic Reactions

1-Phenyl-1,3-bis(trimethylsilyl)urea serves as an effective silylating agent, transferring a trimethylsilyl (B98337) (TMS) group to various functional groups. This process is a cornerstone of protection chemistry in organic synthesis, where reactive sites are temporarily blocked to allow for selective transformations elsewhere in the molecule. The silylation process generally involves the nucleophilic attack of a heteroatom (such as oxygen or nitrogen) on the silicon atom of the silyl (B83357) urea (B33335), leading to the formation of a silylated product and a urea byproduct.

While specific studies on this compound are limited, the analogous compound, N,N'-bis(trimethylsilyl)urea (BSU), is a well-established reagent for the silylation of alcohols and carboxylic acids. lepidlife.cominnospk.comresearchgate.net The general reactivity pattern suggests that this compound would also effectively silylate these functional groups. The reaction with an alcohol, for instance, would yield a trimethylsilyl ether, a valuable protecting group that is stable under a wide range of reaction conditions but can be easily removed when desired. wikipedia.orggelest.com

The silylation of alcohols using BSU is typically carried out by reacting two equivalents of the silylating agent with one equivalent of the alcohol in an inert solvent. gelest.com This stoichiometry ensures the complete conversion of the alcohol to its corresponding trimethylsilyl ether. A similar approach would likely be applicable for this compound.

For carboxylic acids, silylation with reagents like BSU provides trimethylsilyl esters. This transformation is useful not only for protection but also for increasing the volatility of the carboxylic acids for analytical techniques such as gas chromatography. lepidlife.com

Table 1: Silylation of Heteroatom-Containing Functional Groups

| Functional Group | Substrate Example | Silylating Agent | Product Example |

| Alcohol | R-OH | This compound | R-O-Si(CH₃)₃ |

| Carboxylic Acid | R-COOH | This compound | R-COO-Si(CH₃)₃ |

| Amine | R-NH₂ | This compound | R-NH-Si(CH₃)₃ |

Generation of Trimethylsilyl Enol Ethers

Trimethylsilyl enol ethers are important intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. wikipedia.orgresearchgate.net They are typically prepared by reacting an enolizable carbonyl compound with a silylating agent in the presence of a base. researchgate.net Common silylating agents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide (BSA). researchgate.netnih.govwikipedia.org

While there is extensive literature on the synthesis of silyl enol ethers, researchgate.netnih.govrsc.org no specific examples utilizing this compound as the silylating agent were found in the surveyed literature. However, the general reactivity of silyl ureas as silylating agents suggests that it could potentially be used for this transformation, likely in the presence of a suitable catalyst or under specific reaction conditions. The mechanism would involve the deprotonation of the α-carbon of the carbonyl compound to form an enolate, which would then be trapped by the trimethylsilyl group from the silyl urea.

Participation in Advanced Condensation and Polymerization Processes

The bifunctional nature of this compound, with two reactive silyl groups, makes it a candidate for participation in condensation and polymerization reactions. These reactions often involve the elimination of a small molecule, such as hexamethyldisiloxane, to form a new polymeric backbone.

A study on the polyimidization of the related compound, bis(trimethylsilyl)urea, with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) in dimethylsulfoxide (DMSO) has been reported to produce a novel polyimide. researchgate.net The resulting polymer exhibited good thermal stability, with a 10% weight loss occurring at temperatures up to 430°C. researchgate.net The reaction proceeds through the formation of an intermediate which then undergoes cyclization and elimination of byproducts to form the stable polyimide structure.

This finding strongly suggests that this compound could also undergo similar polyimidization reactions with various dianhydride monomers. The presence of the phenyl group on the urea nitrogen would be incorporated into the resulting polyimide backbone, potentially influencing the polymer's properties, such as solubility, thermal stability, and mechanical strength.

Table 2: Polyimidization Reaction Parameters

| Monomer 1 | Monomer 2 | Solvent | Polymer Product | Key Property | Reference |

| Bis(trimethylsilyl)urea | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Dimethylsulfoxide (DMSO) | Polyimide | Stable up to 430°C | researchgate.net |

Formation of Oligo-α-Peptidyl Ureas

The synthesis of oligo-α-peptidyl ureas, which are peptide mimics with urea linkages replacing some of the amide bonds, is an area of interest in medicinal chemistry. One approach to synthesizing these structures involves the use of silylated amino acid derivatives. Specifically, the coupling of Nα-Fmoc-dipeptide isocyanates with N,O-bis(trimethylsilyl)amino acids has been demonstrated to yield Nα-Fmoc-tripeptidyl ureas. researchgate.netnih.govresearchgate.net This method highlights the utility of silylated reagents in facilitating the formation of urea bonds in a peptide-like framework.

While the direct involvement of this compound in the formation of oligo-α-peptidyl ureas has not been explicitly documented in the reviewed literature, the principle of using silylated reagents in this context is established. It is conceivable that this compound could be investigated as a reagent in similar synthetic strategies.

Transmetallation Reactions Involving Organosilicon Urea Derivatives

Transmetallation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org This process is a key step in many catalytic cycles, including important cross-coupling reactions. wikipedia.org

A study has shown that lithiated aminal carbanions can undergo transmetallation reactions with dialkylaluminium and -gallium chlorides. The same study also demonstrated the silylation of the aminal carbanion with chlorotrimethylsilane. rsc.org While this research does not directly involve an organosilicon urea derivative, it establishes the principle of transmetallation with related organonitrogen-silicon compounds.

No specific research detailing the participation of this compound or other organosilicon urea derivatives in transmetallation reactions was found in the surveyed literature. Further investigation would be required to determine the feasibility and potential applications of such reactions.

Reactivity with Organometallic Compounds (e.g., Organotin Reagents)

There is no available scientific literature detailing the reactivity of this compound with organometallic compounds, including organotin reagents. General principles of organometallic chemistry suggest potential interactions, but specific studies, reaction conditions, products, and mechanistic details for this compound are absent from the current body of research.

Role in Organocatalysis and Metal-Catalyzed Reactions

A thorough search of the literature did not yield any instances of this compound being utilized as a chiral organocatalyst in asymmetric synthesis. For a urea-based molecule to function as a chiral catalyst, it typically requires the incorporation of a chiral scaffold or substituent that can induce enantioselectivity. The structure of this compound itself is achiral, and there are no reports of its modification into a chiral variant for catalytic applications.

There are no documented studies on the influence of this compound in metal-catalyzed allylic substitution reactions. The role of urea derivatives in such reactions can range from serving as ligands for the metal center to acting as nucleophiles or influencing the reaction environment. However, the specific effects or applications of this compound in this context have not been investigated or reported.

Exploration of Anionic Reactivity of Silylated Urea Species

The anionic reactivity of silylated urea species is a field of interest, particularly concerning their potential as strong bases or nucleophiles. Deprotonation of a urea can generate a urea anion, and the presence of silicon atoms can influence the stability and reactivity of this anion. However, specific studies detailing the generation and subsequent anionic reactivity of the species derived from this compound are not present in the scientific literature. Research on the anionic chemistry of this particular silylated urea has not been published.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Phenyl 1,3 Bis Trimethylsilyl Urea

Comprehensive Spectroscopic Analysis

No published data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si-NMR)

No published data is available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No published data is available.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

No published data is available.

High-Resolution Mass Spectrometry

No published data is available.

Crystallographic Studies for Definitive Molecular Structure

No published data is available.

Single-Crystal X-ray Diffraction Analysis of Intermolecular and Intramolecular Interactions

No published data is available.

Until such time as the scientific community publishes detailed experimental characterization of 1-Phenyl-1,3-bis(trimethylsilyl)urea, a complete and accurate article on its structural elucidation remains impossible to generate.

Thermal Analysis Techniques in Structural Stability and Decomposition Profiling (e.g., Thermogravimetric Analysis)

Urea (B33335) itself undergoes a complex thermal decomposition process. lew.ro Upon heating, it melts and subsequently decomposes to form ammonia (B1221849) and isocyanic acid, which can then lead to the formation of more thermally stable by-products like biuret (B89757) and cyanuric acid. lew.roresearchgate.net The decomposition of urea generally commences at temperatures above its melting point of 133-135 °C.

The introduction of a phenyl group, as in phenylurea, influences the thermal stability. Studies on the thermal cracking of 1,3-diphenylurea (B7728601) have shown that it decomposes into phenyl isocyanate and aniline (B41778) at temperatures between 350–450 °C. This suggests that the urea linkage can be cleaved at elevated temperatures.

Furthermore, the presence of silicon-containing moieties, specifically phenyl-substituted siloxanes, is known to enhance thermal stability. For instance, poly(phenyl-substituted siloxanes/silsesquioxanes) have demonstrated high thermal resilience, with a 5% mass loss temperature (T5%) observed at 284.7 °C for certain formulations. mdpi.com This stability is attributed to the strength of the Si-O and Si-C bonds.

Based on these analogous compounds, it can be postulated that the thermal decomposition of this compound would likely proceed in multiple stages. An initial, lower-temperature decomposition might involve the loss of the trimethylsilyl (B98337) groups, followed by the breakdown of the phenylurea core at higher temperatures. The presence of the bulky and thermally stable trimethylsilyl and phenyl groups is expected to impart greater thermal stability to the molecule compared to unsubstituted urea.

Table 1: Postulated Thermal Decomposition Profile of this compound Based on Analogous Compounds

| Temperature Range (°C) | Postulated Event | Potential Products |

| 200 - 350 | Initial decomposition, loss of trimethylsilyl groups | Hexamethyldisiloxane, Phenylurea |

| 350 - 500 | Decomposition of the phenylurea core | Aniline, Phenyl isocyanate, Carbon dioxide |

| > 500 | Further fragmentation | Various organic and organosilicon fragments |

Note: This table is a projection based on the thermal behavior of structurally related compounds and awaits experimental verification for this compound.

Dynamic Spectroscopic Methods for Conformational and Stereodynamic Studies

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and rotational barriers within molecules. For this compound, several dynamic processes can be anticipated, primarily involving restricted rotation around the various single bonds.

The central urea moiety features partial double bond character in its C-N bonds, which can lead to restricted rotation and the existence of different conformers. In substituted ureas, the energy barrier for rotation around the C-N bond is typically in the range of 8-10 kcal/mol. researchgate.net For phenylurea, computational studies have predicted a rotational barrier of approximately 9.4 kcal/mol for the C-N bond. researchgate.netacs.org

Furthermore, rotation around the N-C(aryl) bond and the N-Si bonds will also contribute to the dynamic behavior of the molecule. The rotational barrier for the phenyl group in phenylurea has been calculated to be around 2.4 kcal/mol, suggesting relatively free rotation at room temperature. researchgate.netacs.org In contrast, the rotational barriers around N-Si bonds in silylamides are generally low, allowing for rapid rotation.

The presence of bulky trimethylsilyl groups on both nitrogen atoms, along with the phenyl group on one of them, would likely lead to significant steric hindrance. This steric crowding could influence the preferred conformations and potentially raise the energy barriers for rotation compared to less substituted ureas. Variable-temperature NMR studies would be instrumental in determining these rotational barriers experimentally. By monitoring the coalescence of NMR signals at different temperatures, the rates of conformational exchange and the corresponding activation energies can be calculated.

Table 2: Estimated Rotational Energy Barriers in this compound Based on Analogous Compounds

| Bond | Estimated Rotational Barrier (kcal/mol) | Method of Estimation |

| C(O)-N(Phenyl) | 8.6 - 9.4 | Based on phenylurea researchgate.netacs.org |

| C(O)-N(SiMe3) | ~8 - 10 | General value for substituted ureas researchgate.net |

| N-C(Phenyl) | ~2.4 | Based on phenylurea researchgate.netacs.org |

| N-Si | Low (expected to be fast on NMR timescale) | General knowledge of N-silyl compounds |

Note: These values are estimations derived from computational and experimental data for structurally similar compounds and serve as a basis for predicting the dynamic behavior of this compound.

Theoretical and Computational Investigations of 1 Phenyl 1,3 Bis Trimethylsilyl Urea

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding nature of 1-Phenyl-1,3-bis(trimethylsilyl)urea. These calculations offer a detailed description of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can predict its optimized molecular geometry. These studies on related phenylurea compounds have investigated structural stability and internal rotations. nih.gov For instance, in phenylurea, non-planar structures are predicted to be the most stable conformations. nih.gov It is anticipated that for this compound, the large trimethylsilyl (B98337) groups will significantly influence the dihedral angles between the phenyl ring and the urea (B33335) plane, likely leading to a non-planar ground state geometry to minimize steric hindrance.

DFT also provides a detailed picture of the electronic states, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is crucial for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with other chemical species. In urea derivatives, the oxygen atom typically represents the most negative potential, indicating a site for electrophilic attack.

Table 1: Predicted Geometric Parameters for a Phenylurea Analogue (Phenylurea) from DFT Calculations

| Parameter | Value |

| C-N (Urea) Bond Length | ~1.38 Å |

| C=O Bond Length | ~1.25 Å |

| N-C-N Bond Angle | ~117° |

| CNCC Dihedral Angle | ~45° |

Note: This data is for the parent phenylurea and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons.

For aromatic urea derivatives, the HOMO is typically distributed over the phenyl ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often localized on the urea carbonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The introduction of electron-donating trimethylsilyl groups is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and thus increased reactivity compared to unsubstituted phenylurea.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzimidazole (a related heterocyclic system)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are for a different molecular system and are provided to illustrate the concept. The actual FMO energies for this compound would need to be calculated.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for structure elucidation. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H, ¹³C, and ²⁹Si chemical shifts. uncw.edu

The prediction process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, such calculations would predict distinct signals for the protons and carbons of the phenyl ring, the urea moiety, and the trimethylsilyl groups. The predicted ²⁹Si NMR chemical shift would be particularly characteristic of the silicon environment. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. github.io

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govacs.org It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational modeling could be used to study various reactions, such as its hydrolysis, its reactions with electrophiles or nucleophiles, or its thermal decomposition. For example, in a hydrolysis reaction, DFT calculations could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breaking of the C-N bond. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing a deep understanding of the reaction mechanism at a molecular level.

In Silico Studies of Stereodynamics

Theoretical and computational chemistry serve as powerful tools for investigating the dynamic conformational properties and rotational energy barriers of molecules. While specific in silico studies focusing exclusively on the stereodynamics of this compound are not extensively available in the current literature, valuable insights can be gleaned from computational analyses of structurally related phenyl-substituted ureas. These studies provide a foundational understanding of the rotational barriers and conformational preferences that are likely to govern the behavior of this compound.

The primary stereodynamic processes in substituted ureas involve rotation around the carbonyl-nitrogen (C-N) bonds and the nitrogen-phenyl (N-Caryl) bond. These rotations are associated with distinct energy barriers and lead to different stable conformers.

Rotational Barriers and Conformational Analysis of Phenylurea

Computational studies on phenylurea, a structural analogue of this compound, have been performed using density functional theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2). These analyses reveal key energetic details of its conformational landscape.

The rotation around the C-N bond in phenylurea is a significant factor in its stereodynamics, with a calculated barrier of approximately 8.6 to 9.4 kcal/mol. acs.orgacs.orgnih.gov This is slightly more hindered than in unsubstituted urea. acs.orgnih.gov The barrier to rotation for the phenyl group around the N-Caryl bond is predicted to be considerably lower. acs.orgacs.orgnih.gov

| Rotational Barrier | Method | Calculated Energy (kcal/mol) |

| C-N Bond Rotation | B3LYP/DZVP2 | 8.6 - 9.4 |

| N-Caryl Bond Rotation | MP2/aug-cc-pVDZ | 2.4 |

This data is based on computational studies of phenylurea and serves as an estimate for the behavior of this compound.

Conformational analysis of phenylurea indicates a preference for a trans isomer in a syn geometry as the lowest energy form at the MP2 level of theory. nih.govscilit.com The anti form is predicted to be slightly less stable. nih.gov This preference is influenced by the potential for intramolecular interactions and the electronic effects of the phenyl group.

Influence of Trimethylsilyl Groups on Stereodynamics

The introduction of bulky trimethylsilyl (TMS) groups on both nitrogen atoms of the urea core, as in this compound, is expected to have a profound impact on its stereodynamics. These sterically demanding groups will likely increase the rotational energy barriers around the C-N bonds due to increased steric hindrance.

Furthermore, the presence of two bulky TMS groups will significantly influence the conformational preferences. In N,N'-diaryl ureas, the conformation is often dictated by the nature of the substituents on the nitrogen and aryl rings. nih.gov For this compound, it is plausible that the molecule will adopt a conformation that minimizes the steric repulsion between the phenyl group and the two trimethylsilyl groups. This could favor a specific arrangement of the substituents relative to the plane of the urea backbone.

In studies of 1,1-dimethyl-3-phenylurea, a high conformational interchange barrier of about 7 kcal/mol was reported, resulting from the repulsive interaction between the N-lone pair of electrons and the methyl hydrogen atoms. nih.gov A similar, if not greater, effect would be anticipated with the larger trimethylsilyl groups in this compound.

Advanced Applications in Organic Synthesis and Functional Materials

Strategic Reagent in Protecting Group Chemistry for Diverse Substrates

Protecting groups are crucial in multi-step organic synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. organic-chemistry.org 1-Phenyl-1,3-bis(trimethylsilyl)urea serves as an effective reagent for the protection of various functional groups, primarily due to the lability of the silicon-nitrogen bonds. The trimethylsilyl (B98337) groups can be readily transferred to substrates containing active hydrogens, such as alcohols, amines, and carboxylic acids, forming the corresponding trimethylsilyl ethers, silylated amines, and silyl (B83357) esters.

The presence of the phenyl group on the urea (B33335) nitrogen can influence the reactivity and selectivity of the silylation process. The trimethylsilyl groups render the urea more nucleophilic, facilitating its reaction with a variety of functional groups. innospk.com This strategy has been effectively used in the synthesis of natural products and pharmaceuticals. innospk.com

The protection of alcohols and amines can be achieved under mild conditions, and the resulting silylated derivatives often exhibit enhanced solubility in organic solvents and are amenable to purification by chromatography. The removal of the trimethylsilyl protecting group is typically accomplished by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), or under aqueous acidic or basic conditions, regenerating the original functional group. acgpubs.org The choice of deprotection conditions can be tuned to be compatible with other functional groups present in the molecule, offering a degree of orthogonality in complex synthetic sequences. organic-chemistry.org

Versatile Synthetic Intermediate for Architecturally Complex Molecules

Beyond its role in protecting group chemistry, this compound functions as a versatile synthetic intermediate for the construction of architecturally complex molecules. Its ability to act as a precursor for various reactive species and to participate in cyclization reactions makes it a valuable tool for synthetic chemists.

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Phenyl urea derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, phenyl and diaryl ureas incorporating a thiazolo[5,4-d]pyrimidine scaffold have been designed and synthesized as potential angiogenesis inhibitors. nih.gov In these syntheses, the urea moiety often plays a critical role in the assembly of the final heterocyclic ring system. The reactivity of the silylated urea can be harnessed to facilitate the formation of carbon-nitrogen bonds required for the construction of nitrogen-containing heterocycles. The trimethylsilyl groups can act as leaving groups or activate the urea nitrogen for nucleophilic attack, enabling cyclization reactions that lead to the formation of diverse heterocyclic scaffolds.

Precursors in the Synthesis of Peptide-Urea Conjugates

Urea-containing peptides are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. The synthesis of these conjugates often involves the formation of a urea linkage between amino acid residues. A common method for generating urea-containing peptides in solid-phase peptide synthesis involves the conversion of primary amine side chains into mono-alkyl ureas. nih.gov This is typically achieved in a two-step process via an intermediate such as a p-nitrophenyl carbamate (B1207046). nih.gov

While direct use of this compound in this specific context is not extensively documented, the general principles of urea formation are relevant. The synthesis of urea-based inhibitors of the prostate-specific membrane antigen (PSMA) involves the formation of an isocyanate intermediate followed by reaction with an amine to form the urea bond. brieflands.com The silylated nature of this compound could potentially offer an alternative route to isocyanate generation or direct urea formation under specific reaction conditions, thereby serving as a precursor in the synthesis of these important biomolecules.

Development of Novel Materials and Polymeric Systems

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of novel polymers with enhanced properties.

Monomeric Units in the Synthesis of High-Performance Polymers (e.g., Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. core.ac.uk The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to form the final polyimide. core.ac.uk

The use of silylated diamines in the synthesis of polyimides is a well-established strategy to improve the solubility of the monomers and the resulting poly(amic acid) in organic solvents. The trimethylsilyl groups in this compound can facilitate the reaction with dianhydrides, leading to the formation of the poly(amic acid) precursor. During the subsequent thermal imidization process, the trimethylsilyl groups are eliminated, driving the cyclization to the imide ring and promoting the formation of a high-molecular-weight polymer. The presence of the phenyl group in the monomeric unit can also contribute to the thermal stability and rigidity of the final polyimide.

Catalytic Utility of Urea-Based Structures

In recent years, urea and thiourea derivatives have gained significant attention as organocatalysts. Their ability to form hydrogen bonds allows them to act as efficient Lewis-acidic catalysts in a variety of organic reactions. libis.be Chiral urea derivatives have been successfully employed as catalysts in enantioselective transformations. libis.be The catalytic activity of urea-based structures stems from their capacity to activate electrophiles through hydrogen bonding, mimicking the role of enzymes in biological systems.

Design and Synthesis of Organocatalysts

The strategic design and synthesis of novel organocatalysts are pivotal for advancing asymmetric catalysis. While this compound is recognized for its utility as a synthetic intermediate and protecting group, its direct application as a precursor for the targeted design and synthesis of chiral organocatalysts is not extensively documented in publicly available scientific literature. The primary routes to chiral urea-based organocatalysts typically involve the reaction of chiral amines with isocyanates.

The conceptual design of organocatalysts derived from a 1-phenylurea scaffold would logically involve the introduction of chiral moieties to induce stereoselectivity. A hypothetical synthetic approach could involve the desilylation of this compound followed by or concurrent with the introduction of a chiral auxiliary. This process would transform the achiral starting material into a chiral, non-racemic urea derivative capable of acting as an organocatalyst.

One potential synthetic strategy could involve a two-step process:

Selective Monodesilylation and Functionalization: The first step would be the selective removal of one trimethylsilyl group. This could potentially be achieved by controlled hydrolysis or reaction with a protic source under mild conditions. The resulting monosilylated phenylurea could then react with a chiral electrophile, such as a chiral alkyl halide or a derivative of a chiral natural product, to introduce the stereocenter.

Removal of the Second Silyl Group and Further Modification: The second trimethylsilyl group could then be removed to afford the N-H moiety crucial for hydrogen bonding interactions in many urea-based organocatalysts. Further functionalization at this position could also be envisioned to create bifunctional catalysts.

Alternatively, a more direct approach might involve the simultaneous reaction of this compound with a chiral reagent that displaces both trimethylsilyl groups, although achieving selectivity and control in such a reaction would be challenging.

Table of Hypothetical Chiral Organocatalysts Derived from a 1-Phenylurea Scaffold:

| Catalyst ID | Chiral Moiety | Potential Application |

| Cat-A | (R)-1-Phenylethyl | Asymmetric Aldol Reactions |

| Cat-B | (1S,2S)-1,2-Diphenylethylenediamine | Asymmetric Michael Additions |

| Cat-C | Cinchona Alkaloid Derivative | Asymmetric Friedel-Crafts Reactions |

It is important to reiterate that the above synthetic strategies and the resulting catalysts are hypothetical. Detailed research findings on the successful synthesis and application of organocatalysts derived directly from this compound are not currently available in the reviewed literature. The established and preferred methods for synthesizing chiral urea organocatalysts remain the condensation of chiral amines with isocyanates.

Coordination Chemistry of 1 Phenyl 1,3 Bis Trimethylsilyl Urea As a Ligand

Ligand Design Principles and Coordination Modes

The structure of 1-Phenyl-1,3-bis(trimethylsilyl)urea, with its combination of nitrogen and oxygen atoms and bulky trimethylsilyl (B98337) groups, suggests several potential coordination behaviors. The interplay between the electronic properties of the donor atoms and the steric hindrance of the substituents governs its functionality as a ligand.

Nitrogen and Oxygen Donor Characteristics in Metal Complexation

This compound possesses both nitrogen and oxygen atoms that can act as Lewis bases, donating electron pairs to a metal center. The urea (B33335) backbone provides a classic ambidentate N,O-donor set. The carbonyl oxygen is a hard donor, favoring coordination to hard metal ions, while the nitrogen atoms are softer donors.

Deprotonation of one of the N-H groups can generate an anionic ligand, enhancing its donor capacity and leading to the formation of stable metal-ligand bonds. The presence of the electron-withdrawing phenyl group on one nitrogen and the electron-donating trimethylsilyl groups on both nitrogens modulates the electron density on the donor atoms, influencing their affinity for different metal centers. This electronic asymmetry can lead to preferential coordination through one of the nitrogen atoms over the other in certain contexts.

Chelation and Bridging Capabilities in Multi-Nuclear Complexes

The arrangement of the nitrogen and oxygen atoms in this compound allows for several coordination modes, including chelation and bridging, which are fundamental to the construction of polynuclear complexes.

Chelation: Following deprotonation, the ligand can act as a bidentate N,O-chelating agent, forming a stable four-membered ring with a metal center. This mode of coordination is common for urea-based ligands and contributes to the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.

Bridging: The presence of multiple donor sites allows the ligand to bridge two or more metal centers, facilitating the formation of di- or polynuclear complexes. A common bridging mode for related urea derivatives involves the carbonyl oxygen coordinating to one metal center while one or both nitrogen atoms coordinate to another. The bulky trimethylsilyl groups can play a significant role in directing the formation of specific bridged structures by influencing the steric accessibility of the donor atoms. This capability is crucial in the design of metal-organic frameworks and other supramolecular assemblies.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the deprotonated ligand with a suitable metal salt. The choice of solvent and reaction conditions is critical in directing the outcome of the synthesis, potentially leading to complexes with different coordination numbers and geometries.

Transition Metal Complexes with this compound

While specific examples of transition metal complexes with this compound are not extensively documented in the literature, the coordination chemistry of related silylated ligands and ureas provides a basis for predicting their behavior. The deprotonated ligand is expected to form stable complexes with a wide range of transition metals.

For instance, with late transition metals such as palladium or platinum, square planar complexes featuring N,O-chelation are plausible. With earlier transition metals, higher coordination numbers and more varied geometries, such as tetrahedral or octahedral, could be expected. The steric bulk of the trimethylsilyl groups would likely prevent the formation of highly crowded coordination spheres, favoring complexes with lower coordination numbers.

Table 1: Predicted Coordination Geometries for Transition Metal Complexes

| Metal Ion | Predicted Coordination Geometry | Potential Coordination Mode |

|---|---|---|

| Pd(II), Pt(II) | Square Planar | N,O-Chelate |

| Cu(II), Ni(II) | Square Planar or Tetrahedral | N,O-Chelate |

Characterization of these complexes would rely on techniques such as X-ray crystallography to determine the solid-state structure, and spectroscopic methods like NMR and IR to probe the ligand's coordination mode. For example, a significant shift in the C=O stretching frequency in the IR spectrum upon coordination would provide evidence for the involvement of the carbonyl oxygen in bonding.

Main Group Element Complexes

The coordination chemistry of this compound with main group elements is an area of growing interest. The deprotonated ligand can form stable complexes with elements such as aluminum, gallium, and tin. The nature of the bonding in these complexes can range from predominantly covalent to more ionic, depending on the electronegativity of the main group element. The bulky trimethylsilyl groups are again expected to play a key role in stabilizing these complexes by preventing oligomerization. The synthesis of such complexes could provide access to new catalysts and materials with unique properties.

Influence of Ligand Conformation on Metal Coordination Geometry

The conformational flexibility of the this compound ligand can have a profound impact on the resulting metal coordination geometry. Rotation around the C-N bonds can lead to different spatial arrangements of the donor atoms and the bulky substituents.

For instance, a syn-conformation of the N-H and C=O groups would be conducive to N,O-chelation. Conversely, an anti-conformation might favor a bridging coordination mode or the formation of polymeric structures. The steric repulsion between the phenyl and trimethylsilyl groups will also influence the preferred conformation of the free ligand and its coordinated form. The specific conformation adopted upon complexation will ultimately be a balance between minimizing steric strain and maximizing the stability of the metal-ligand bonds, leading to a specific and often predictable coordination geometry for the metal center.

Lack of Specific Research Hinders Detailed Analysis of this compound in Coordination Chemistry

The inherent structural features of this compound, such as the presence of nitrogen and oxygen donor atoms and the bulky, lipophilic trimethylsilyl groups, suggest a potential for this molecule to act as a ligand in coordination chemistry. The urea backbone is well-known for its ability to form stable hydrogen bonds and coordinate with metal centers. The trimethylsilyl groups, while sterically hindering, could influence the solubility, stability, and electronic properties of any resulting metal complexes.

In the field of catalysis , ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Ancillary ligands, such as silylated ureas, can fine-tune the electronic and steric environment around a metal center, thereby influencing the outcome of catalytic reactions. For instance, the electron-donating or withdrawing nature of the ligand can impact the reactivity of the metal, while the steric bulk can control substrate access and enforce specific stereochemical outcomes. However, without specific studies on complexes of this compound, any discussion of its catalytic potential remains speculative.

Similarly, in supramolecular chemistry , urea moieties are widely employed to direct the self-assembly of molecules into well-defined, higher-order structures through predictable hydrogen bonding interactions. These non-covalent interactions are fundamental to the design of functional materials, including gels, liquid crystals, and molecular capsules. The phenyl and trimethylsilyl groups on this compound would be expected to participate in secondary interactions, such as π-π stacking and van der Waals forces, further influencing the architecture of any supramolecular assemblies. The lack of published research in this area, however, means there are no concrete examples or data to illustrate these potential applications.

Structure Reactivity Relationships and Analogues of 1 Phenyl 1,3 Bis Trimethylsilyl Urea

Comparative Analysis of Reactivity with N,N'-Bis(trimethylsilyl)urea (BSU)

N,N'-Bis(trimethylsilyl)urea (BSU), with the chemical formula (CH₃)₃SiNHCONHSi(CH₃)₃, serves as a fundamental benchmark for understanding the reactivity of its phenyl-substituted counterpart. sigmaaldrich.comnih.gov BSU is a well-established and versatile silylating agent used for the protection of functional groups like alcohols and carboxylic acids. chemicalbook.comlepidlife.com Its reactivity stems from the labile N-Si bonds and its ability to act as a powerful nucleophile. innospk.com

The introduction of a phenyl group onto one of the nitrogen atoms, creating 1-Phenyl-1,3-bis(trimethylsilyl)urea, induces significant changes in both electronic and steric characteristics, thereby altering its reactivity compared to BSU.

Steric Effects: The phenyl group introduces significant steric bulk compared to the hydrogen atom it replaces in BSU. This steric hindrance can impede the approach of substrates to the reactive centers, particularly the N1 nitrogen and its attached silicon atom. Reactions that are sensitive to steric crowding may proceed more slowly with the phenyl derivative. This kinetic inhibition due to aromatic substituents has been observed in related aminosilane (B1250345) systems. researchgate.net

Byproduct Considerations: A practical advantage in using BSU as a silylating agent is that its byproduct, urea (B33335), is insoluble in many common organic solvents like dichloromethane, allowing for easy removal by filtration. researchgate.net When this compound is used, the corresponding byproduct would be phenylurea, which has different solubility properties that must be considered during reaction workup.

| Property | N,N'-Bis(trimethylsilyl)urea (BSU) | This compound |

|---|---|---|

| Structure | (CH₃)₃Si-NH-CO-NH-Si(CH₃)₃ | (C₆H₅)-N(Si(CH₃)₃)-CO-NH-Si(CH₃)₃ |

| Electronic Influence of Substituent | N/A (Reference) | Electron-withdrawing (inductive), π-system effects |

| Steric Hindrance | Low | High (due to phenyl group) |

| Expected Nucleophilicity | High | Lower than BSU |

| Reactivity as Silylating Agent | High | Generally lower than BSU |

| Reaction Byproduct | Urea | Phenylurea |

Synthesis and Investigation of Variously Substituted Aromatic Silylated Urea Analogues

The synthesis of this compound and its analogues with various substituents on the aromatic ring can be achieved through several established synthetic routes for urea derivatives. organic-chemistry.orgnih.gov These methods allow for the systematic investigation of how different substituents impact the compound's properties.

One common and direct method involves the reaction of a substituted phenylisocyanate with a silylated amine, such as bis(trimethylsilyl)amine. ontosight.ai This approach offers a straightforward way to introduce a wide range of aromatic groups.

A more versatile approach involves the reaction of silylated aromatic amines with a carbonyl source, such as carbon dioxide (CO₂). sci-hub.se Research has shown that silylated arylamines bearing either electron-donating or electron-withdrawing groups can react with CO₂ under pressure and heat to afford the corresponding N,N'-diaryl ureas. sci-hub.se While this typically produces symmetrically substituted ureas, the underlying principle of activating amines via silylation is key. The synthesis proceeds through an intermediate silyl (B83357) carbamate (B1207046), which then reacts with another silylamine molecule. sci-hub.se

The general synthetic strategies can be summarized as:

Isocyanate Route: Reaction of a substituted phenylisocyanate with a silylated amine.

Silylated Amine + CO₂ Route: Reaction of a substituted N-silylated aniline (B41778) with CO₂ to form a silyl carbamate, followed by reaction with another silylated amine.

Phosgene (B1210022) Equivalent Route: Reaction of a substituted aniline with a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) to form an activated intermediate, followed by reaction with a silylated amine. nih.gov

| Aryl Silylamine Precursor | Substituent Type | Resulting Urea Product | Yield | Reaction Time |

|---|---|---|---|---|

| 4-MeO-C₆H₄-NHSiMe₃ | Electron-donating | 1,3-Bis(4-methoxyphenyl)urea | 93% | 5 h |

| 4-Me-C₆H₄-NHSiMe₃ | Electron-donating | 1,3-Bis(4-methylphenyl)urea | 99% | 5 h |

| 4-F-C₆H₄-NHSiMe₃ | Electron-withdrawing | 1,3-Bis(4-fluorophenyl)urea | 99% | 18 h |

| 4-Cl-C₆H₄-NHSiMe₃ | Electron-withdrawing | 1,3-Bis(4-chlorophenyl)urea | 95% | 18 h |

| 4-CF₃-C₆H₄-NHSiMe₃ | Strongly Electron-withdrawing | 1,3-Bis(4-(trifluoromethyl)phenyl)urea | 85% | 20 h |

Note: The data in Table 2 pertains to the synthesis of symmetrically substituted N,N'-diaryl ureas, which serves as a model for the reactivity of the silylated amine precursors that would be used to synthesize unsymmetrical analogues like substituted 1-Phenyl-1,3-bis(trimethylsilyl)ureas.

Influence of Substituents on Electronic and Steric Properties

The chemical and physical properties of aromatic silylated ureas can be finely tuned by introducing different substituents onto the phenyl ring. These substituents exert their influence through a combination of electronic (inductive and resonance) and steric effects. rsc.orgresearchgate.net

Electronic Effects: The electronic nature of a substituent alters the electron distribution within the entire molecule.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring through resonance and/or induction. This, in turn, increases the electron density on the N1 nitrogen, enhancing its nucleophilicity and potentially increasing the reactivity of the attached trimethylsilyl (B98337) group, making it a better leaving group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density on the ring and the N1 nitrogen. This reduces the nitrogen's nucleophilicity and strengthens the N-Si bond, making the compound a less effective silylating agent. The impact of substituents on molecular properties can often be correlated with Hammett substituent constants, which provide a quantitative measure of their electronic influence. nih.gov

Steric Effects: The size of the substituent, particularly at the ortho positions of the phenyl ring, can significantly impact reactivity. nih.gov Bulky substituents can hinder the approach of reactants to the urea core or the silicon atoms. This steric shield can decrease reaction rates or even alter reaction pathways, favoring less sterically demanding outcomes. For instance, a bulky ortho-substituent could make the transfer of the trimethylsilyl group from the sterically encumbered N1 nitrogen more difficult than the transfer from the less hindered N3 nitrogen.

The interplay between these effects is crucial; a substituent might be electronically activating but sterically deactivating, leading to complex reactivity patterns that must be evaluated for each specific analogue. nih.gov

Design Strategies for Modulating Chemical Properties and Synthetic Utility through Structural Variation

By understanding the principles outlined in the previous sections, it becomes possible to design and synthesize silylated urea analogues with specific, desired properties for various synthetic applications. This represents a strategic approach to modulating chemical behavior. nih.govresearchgate.net

Tuning Silylating Strength: The primary utility of compounds like BSU is as silylating agents. The reactivity of an aromatic analogue can be precisely controlled.

To create a milder, more selective silylating agent , one could introduce a strong electron-withdrawing group (e.g., -NO₂) onto the phenyl ring. This would deactivate the N1-Si bond, making the reagent less reactive and potentially more selective for highly nucleophilic substrates.

To develop a more reactive silylating agent (though likely still less reactive than BSU), an electron-donating group (e.g., -NMe₂) could be installed. This would enhance the nucleophilicity of the nitrogen and increase the lability of the N-Si bond.

Improving Solubility and Handling: The parent phenyl compound's solubility can be modified. Attaching long alkyl chains or polyether groups to the aromatic ring can enhance solubility in a wider range of organic solvents, which can be advantageous for specific reaction media.

Developing Chiral Reagents: By using a chiral aromatic backbone (e.g., a binaphthyl system) or introducing a chiral center on a substituent, it is possible to create chiral silylating agents. Such reagents could be employed in asymmetric synthesis for the selective silylation of one enantiomer or for diastereoselective reactions.

Use as Protecting Groups: The stability of the silyl group on the nitrogen can be modulated. A silyl group on a nitrogen attached to an electron-rich aromatic ring would be more labile and easier to cleave. Conversely, a silyl group on a nitrogen connected to an electron-poor ring would be more robust, creating a more stable protecting group that can withstand a broader range of reaction conditions. This allows for the design of protecting groups with tunable stability, a key concept in multi-step organic synthesis.

This strategic structural variation allows chemists to move beyond using a single reagent and instead access a library of related compounds, each optimized for a particular synthetic challenge.

Future Research Trajectories and Emerging Paradigms in the Chemistry of 1 Phenyl 1,3 Bis Trimethylsilyl Urea

Innovations in Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 1-Phenyl-1,3-bis(trimethylsilyl)urea is expected to align with these principles, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

A primary focus will be the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.netjst.go.jpnih.govresearchgate.netnih.gov This approach not only sequesters a greenhouse gas but also offers a more sustainable route to the urea (B33335) functionality. Research will likely concentrate on the development of highly efficient catalytic systems for the direct reaction of CO2 with silylated anilines. nih.gov Key areas of investigation will include the design of novel catalysts that can operate under mild conditions and the optimization of reaction parameters to maximize yield and selectivity.

Furthermore, the exploration of solvent-free and mechanochemical synthesis methods presents another promising avenue for greening the production of this compound. unisciencepub.comresearchgate.net Solvent-free reactions minimize waste and can lead to higher reaction rates and easier product isolation. unisciencepub.com Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a powerful tool for solid-state synthesis, potentially reducing the need for both solvents and high temperatures.

Catalyst-free approaches are also gaining traction. For instance, the synthesis of unsymmetrical ureas in aqueous media without the need for a catalyst has been demonstrated for other systems and could be adapted for silylated derivatives. researchgate.netarabjchem.org The development of such methods for this compound would represent a significant step towards a truly sustainable synthetic protocol.

| Green Synthesis Approach | Potential Advantages | Key Research Challenges |

| CO2 as a C1 Feedstock | Utilization of a greenhouse gas, atom economy. researchgate.netjst.go.jpnih.govresearchgate.netnih.gov | Development of efficient and selective catalysts, optimization of reaction conditions. |

| Solvent-Free Synthesis | Reduced waste, potential for higher reaction rates, simplified purification. unisciencepub.comresearchgate.net | Ensuring adequate mixing of reactants, managing reaction exotherms. |

| Mechanochemistry | Reduced solvent use, potential for novel reactivity, energy efficiency. unisciencepub.com | Scale-up of reactions, understanding reaction mechanisms. |

| Catalyst-Free Synthesis | Reduced cost and environmental impact of catalysts, simplified purification. researchgate.netarabjchem.org | Overcoming activation barriers, achieving high selectivity. |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and materials. Future research on this compound will undoubtedly leverage a combination of advanced spectroscopic and computational techniques to elucidate the intricacies of its chemical behavior.

Spectroscopic analysis , particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, will continue to be indispensable for characterizing the structure and purity of this compound and its derivatives. nih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be employed to unambiguously assign all proton and carbon signals, providing detailed structural information. In-situ spectroscopic monitoring of reactions involving this compound will offer real-time insights into reaction kinetics and the formation of intermediates.

Computational chemistry , especially Density Functional Theory (DFT), will play an increasingly important role in complementing experimental studies. DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. More importantly, computational modeling can provide detailed information about reaction pathways, transition state geometries, and activation energies, offering a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. For instance, computational studies can help to elucidate the mechanism of silyl (B83357) group transfer, a key process in many reactions involving silylated ureas.

| Technique | Information Gained | Future Research Focus |

| Advanced NMR Spectroscopy | Detailed structural elucidation, conformational analysis, monitoring of reaction kinetics. nih.gov | In-situ reaction monitoring, studies of intermolecular interactions. |

| FT-IR Spectroscopy | Identification of functional groups, monitoring of reaction progress. nih.gov | Time-resolved IR spectroscopy for studying transient species. |

| Density Functional Theory (DFT) | Prediction of molecular structures and spectroscopic properties, elucidation of reaction mechanisms, calculation of reaction energetics. | Modeling of complex reaction networks, prediction of catalytic activity. |

Expansion of Applications in Niche Synthetic Transformations and Functional Materials

While silylated ureas are known as silylating agents, the unique structural features of this compound open up possibilities for its use in a variety of niche synthetic transformations and as a building block for advanced functional materials.

In synthetic organic chemistry , future research may explore the use of this compound as a precursor to novel heterocyclic compounds. The presence of multiple reactive sites allows for a range of cyclization reactions. Furthermore, its role as a protecting group for amines could be exploited in complex molecule synthesis, with the phenyl group potentially modulating the reactivity and selectivity of the silylation process. innospk.com

In the realm of materials science , this compound holds considerable promise. Its ability to act as a surface modification agent for materials like silica and metal oxides could be harnessed to create hydrophobic coatings with improved durability and thermal stability. nbinno.com The introduction of the phenyl group could further enhance these properties through π-π stacking interactions.

Moreover, this compound can serve as a valuable monomer or cross-linking agent in the synthesis of novel organosilicon polymers and composites . innospk.comnbinno.com The incorporation of the rigid phenylurea unit into a polymer backbone could lead to materials with enhanced thermal and mechanical properties. Silylated peptides have been used as building blocks for material synthesis via sol-gel polymerization, suggesting a similar potential for silylated ureas. rsc.org The development of poly(urea-imide)s from related building blocks further underscores the potential for creating high-performance polymers. researchgate.net

| Application Area | Potential Role of this compound | Anticipated Benefits |

| Niche Organic Synthesis | Precursor to heterocycles, specialized protecting group. innospk.com | Access to novel molecular architectures, enhanced selectivity in synthesis. |

| Surface Modification | Creation of hydrophobic and thermally stable coatings. nbinno.com | Improved material properties such as water repellency and durability. |

| Functional Polymers | Monomer or cross-linker for organosilicon polymers. innospk.comnbinno.com | Materials with enhanced thermal stability, mechanical strength, and unique optical properties. |

| Composite Materials | Additive to improve the interface between organic and inorganic components. nbinno.com | Enhanced performance of composite materials for various applications. |

Integration with Advanced Catalytic Systems and Methodologies

The urea moiety is a well-established hydrogen-bond donor, capable of activating substrates in organocatalysis. The presence of the phenyl and trimethylsilyl (B98337) groups in this compound could modulate this catalytic activity and open up new avenues for its application in advanced catalytic systems.

Future research is likely to explore the use of this compound as a ligand for organometallic complexes . The nitrogen and oxygen atoms of the urea functionality can coordinate to metal centers, and the electronic properties of the resulting complexes could be fine-tuned by the phenyl and silyl substituents. Such complexes could find applications in a range of catalytic transformations.

The concept of synergistic catalysis , where two or more catalysts work in concert to promote a reaction, is a rapidly developing field. princeton.edunih.gov this compound could be employed as a co-catalyst in synergistic systems, for example, in combination with a transition metal catalyst or another organocatalyst. Its ability to act as a hydrogen-bond donor could be used to activate one component of a reaction, while the other catalyst activates the second component.

Furthermore, the immobilization of this compound or its derivatives onto solid supports could lead to the development of heterogeneous catalysts . These catalysts offer significant advantages in terms of ease of separation and recyclability, making them highly attractive for industrial applications.

| Catalytic Approach | Potential Role of this compound | Expected Outcomes |

| Organometallic Catalysis | As a ligand for transition metal complexes. | Novel catalysts with unique reactivity and selectivity. |

| Synergistic Catalysis | As a co-catalyst in multi-catalyst systems. princeton.edunih.gov | Enhanced reaction rates and enantioselectivities. |

| Heterogeneous Catalysis | Immobilized on a solid support to create a recyclable catalyst. | Development of more sustainable and industrially viable catalytic processes. |

Interdisciplinary Research at the Interface of Organic, Organometallic, and Materials Chemistry

The future of chemical research lies in the convergence of different disciplines. This compound is ideally suited to be a subject of interdisciplinary investigation, bridging the gap between organic, organometallic, and materials chemistry.

The synthesis and study of this molecule will continue to be a core activity within organic chemistry . The development of novel synthetic routes and the exploration of its reactivity in new transformations will expand the toolkit of synthetic chemists.

In organometallic chemistry , the focus will be on the coordination chemistry of this compound with various metals and the catalytic applications of the resulting complexes. royalsocietypublishing.org This research could lead to the discovery of new catalysts for important industrial processes.

In materials chemistry , the emphasis will be on harnessing the unique properties of this compound to create new materials with tailored functionalities. nbinno.com This could include the development of novel polymers, coatings, and hybrid organic-inorganic materials with applications in areas such as electronics, optics, and biomedicine.

The synergy between these disciplines will be crucial for unlocking the full potential of this compound. For example, organic chemists could design and synthesize derivatives with specific electronic and steric properties, which could then be used by organometallic chemists to create highly active and selective catalysts. These catalysts could, in turn, be used to produce novel polymers with unique properties, which would be of interest to materials scientists. This collaborative approach will undoubtedly lead to exciting new discoveries and innovations.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Phenyl-1,3-bis(trimethylsilyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves silylation of phenylurea derivatives. A literature-based method (adapted from bis(trimethylsilyl)urea syntheses) uses:

Q. Table 1: Reaction Optimization

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | Ammonium sulfate | 78 | 99 |

| Catalyst | None | 12 | 70 |

| Solvent | Toluene | 78 | 99 |

| Solvent | THF | 65 | 95 |

| Reaction Time | 12 hours | 70 | 98 |

| Reaction Time | 24 hours | 78 | 99 |

Key Considerations: Moisture must be excluded to prevent desilylation. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify trimethylsilyl (TMS) groups (δ ~0.1 ppm for ¹H; δ ~0–5 ppm for ¹³C) and phenyl protons (δ ~7.0–7.5 ppm).

- IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 312.2 (calculated for C₁₃H₂₄N₂OSi₂) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Q. How do the trimethylsilyl groups influence the compound’s reactivity compared to non-silylated ureas?

Methodological Answer:

- Steric Protection: TMS groups shield the urea core, reducing hydrogen-bonding interactions and enhancing solubility in non-polar solvents .

- Thermal Stability: Silylation increases resistance to decomposition up to 200°C (vs. ~150°C for phenylurea) .

Advanced Research Questions